molecular formula C10H11NOS B13962553 4-Ethoxy-2-methylbenzothiazole CAS No. 90921-54-3

4-Ethoxy-2-methylbenzothiazole

Cat. No.: B13962553
CAS No.: 90921-54-3
M. Wt: 193.27 g/mol
InChI Key: NCZZNGGTZLURCB-UHFFFAOYSA-N
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Description

4-Ethoxy-2-methylbenzothiazole is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within their ring structure. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2-methylbenzothiazole typically involves the condensation of 2-aminothiophenol with ethyl methyl ketone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzothiazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid .

Industrial Production Methods: Industrial production of benzothiazoles, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-2-methylbenzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Ethoxy-2-methylbenzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-methylbenzothiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Uniqueness: 4-Ethoxy-2-methylbenzothiazole is unique due to the presence of both ethoxy and methyl groups, which confer distinct chemical and biological properties. These substituents influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a promising candidate for various applications in medicinal chemistry and materials science .

Properties

CAS No.

90921-54-3

Molecular Formula

C10H11NOS

Molecular Weight

193.27 g/mol

IUPAC Name

4-ethoxy-2-methyl-1,3-benzothiazole

InChI

InChI=1S/C10H11NOS/c1-3-12-8-5-4-6-9-10(8)11-7(2)13-9/h4-6H,3H2,1-2H3

InChI Key

NCZZNGGTZLURCB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)C

Origin of Product

United States

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